2(3H)-Furanone, 5-ethoxydihydro-
Description
Contextual Significance of Dihydrofuranones in Organic Chemistry Research
Dihydrofuranones, a class of heterocyclic compounds, are pivotal structural motifs in a multitude of natural products and pharmacologically active molecules. nih.govresearchgate.net The dihydrofuranone core, a five-membered ring containing an oxygen atom and a ketone group, serves as a versatile building block in synthetic organic chemistry. hmdb.ca This scaffold is present in numerous natural products that exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. researchgate.netnih.gov
The significance of the dihydrofuranone structure, particularly the γ-butyrolactone ring system to which 2(3H)-Furanone, 5-ethoxydihydro- belongs, is underscored by its presence in FDA-approved drugs. nih.gov For instance, certain steroids with a γ-butyrolactone moiety are utilized as aldosterone (B195564) antagonists in treating cardiovascular diseases. nih.gov Furthermore, derivatives of the natural product podophyllotoxin, which contains a γ-butyrolactone ring, have been developed into anticancer agents. nih.gov The inherent reactivity and stereochemical possibilities of the dihydrofuranone skeleton make it a valuable target for synthetic chemists aiming to construct complex molecular architectures and develop new therapeutic agents. rsc.orgnih.gov General synthetic strategies to access these scaffolds include intramolecular cyclizations and the Perkin condensation. nih.gov
Scope and Objectives of Academic Inquiry on 2(3H)-Furanone, 5-ethoxydihydro-
Academic investigation into 2(3H)-Furanone, 5-ethoxydihydro-, also known by synonyms such as 5-ethoxy-gamma-butyrolactone, is more specific and less extensive than that of the broader dihydrofuranone class. nist.govchemeo.com The Human Metabolome Database classifies it as a secondary metabolite and notes that published research on this specific compound is limited. hmdb.ca
The primary identifiers and properties of the compound have been established and are available in chemical databases. The National Institute of Standards and Technology (NIST) provides reference data, including its mass spectrum from electron ionization. nist.govnist.gov
Below are the key identification and physical properties of the compound:
| Property | Value |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.1418 g/mol |
| CAS Number | 932-85-4 |
| IUPAC Name | 5-ethoxyoxolan-2-one |
| Synonyms | γ-Ethoxybutyrolactone, 4-Ethoxy-γ-butyrolactone, 5-Ethoxydihydro-2(3H)-furanone |
Table 1: Chemical Identification of 2(3H)-Furanone, 5-ethoxydihydro-. nist.govchemeo.comnist.gov
| Spectroscopic Data | Details |
| Mass Spectrum (EI) | Available in the NIST Chemistry WebBook |
Table 2: Spectroscopic Data for 2(3H)-Furanone, 5-ethoxydihydro-. nist.gov
Research inquiries touching upon 2(3H)-Furanone, 5-ethoxydihydro- often relate to its parent compound, γ-butyrolactone (GBL). For example, methods for the colorimetric determination of GBL in beverages have been developed, which could have implications for the detection of its derivatives. nih.gov While direct and extensive research on the synthesis and application of 5-ethoxydihydro-2(3H)-furanone is not widely documented, its structural relationship to the vital γ-butyrolactone family continues to place it within a context of high importance in medicinal and organic chemistry. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-ethoxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-8-6-4-3-5(7)9-6/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFKJRWDZOGFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326716 | |
| Record name | 2(3H)-Furanone, 5-ethoxydihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-85-4 | |
| Record name | γ-Ethoxybutyrolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-Furanone, 5-ethoxydihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Ethoxy-4,5-dihydro-2(3H)furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031214 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Nomenclature and Fundamental Structural Aspects of 2 3h Furanone, 5 Ethoxydihydro
Systematic Nomenclature and Common Synonyms in Chemical Literature
The unambiguous identification of a chemical compound in scientific discourse relies on a standardized and systematic nomenclature. The name "2(3H)-Furanone, 5-ethoxydihydro-" itself is a systematic name derived from the structural features of the molecule. According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, this name indicates a furanone ring system where the double bond is saturated (dihydro), the carbonyl group is at the 2-position, and an ethoxy group is attached to the 5-position.
Beyond its formal systematic name, this compound is referenced in chemical literature by several synonyms. These alternative names often highlight different structural aspects or are based on historical naming conventions. A comprehensive list of these identifiers is crucial for exhaustive literature searches and clear communication among researchers.
Some of the commonly encountered synonyms for 2(3H)-Furanone, 5-ethoxydihydro- include:
γ-Ethoxybutyrolactone : This name emphasizes its relationship to gamma-butyrolactone (B3396035), with an ethoxy substituent.
5-Ethoxy-dihydro-furan-2-one : A slight variation in the systematic naming format.
4-Ethoxy-γ-butyrolactone : This synonym indicates the position of the ethoxy group relative to the lactone structure.
Butanoic acid, 4-oxo-, ethyl hemiacetal, γ-lactone : This descriptive name details the functional groups and structural arrangement of the molecule. drugbank.comnist.govnist.gov
5-Ethoxydihydro-2(3H)-furanone : Another common rendering of the systematic name. drugbank.comnist.govnist.gov
The unique Chemical Abstracts Service (CAS) Registry Number for this compound is 932-85-4 , which serves as a universal identifier across various databases and publications. nist.govnist.gov
Interactive Data Table of Compound Names
| Systematic Name | Synonyms | CAS Registry Number |
| 2(3H)-Furanone, 5-ethoxydihydro- | γ-Ethoxybutyrolactone | 932-85-4 |
| 5-Ethoxy-dihydro-furan-2-one | ||
| 4-Ethoxy-γ-butyrolactone | ||
| Butanoic acid, 4-oxo-, ethyl hemiacetal, γ-lactone | ||
| 5-Ethoxydihydro-2(3H)-furanone |
Classification within the Gamma-Butyrolactone Chemical Family
2(3H)-Furanone, 5-ethoxydihydro- is a member of the gamma-butyrolactone (GBL) chemical family. This classification is based on its core molecular structure. Gamma-butyrolactones are characterized by a five-membered aliphatic ring containing four carbon atoms and one oxygen atom. drugbank.comymdb.cahmdb.ca A defining feature of this family is the presence of a ketone group on the carbon atom adjacent to the ring's oxygen atom. drugbank.comymdb.cahmdb.ca
The parent compound of this family, gamma-butyrolactone (CAS No. 96-48-0), is the simplest 4-carbon lactone. wikipedia.org Its systematic IUPAC name is oxolan-2-one. wikipedia.orgnih.gov The structure of 2(3H)-Furanone, 5-ethoxydihydro- is a derivative of this fundamental GBL scaffold, distinguished by the presence of an ethoxy (-OCH2CH3) group at the 5-position of the lactone ring. This substitution is the key structural feature that differentiates it from the parent gamma-butyrolactone and other substituted members of this chemical family. The underlying five-membered lactone ring is the unifying structural motif that dictates its inclusion in the gamma-butyrolactone class of compounds.
Natural Occurrence and Distribution of 2 3h Furanone, 5 Ethoxydihydro
Detection in Fermented Beverages and Food Matrices
The identification of 2(3H)-Furanone, 5-ethoxydihydro- has been noted in the context of fermented beverages and food-related products. Its presence is often associated with the complex aroma profiles of these items.
Presence in Vitis vinifera Wines and Grape Products
A significant finding regarding the natural occurrence of 2(3H)-Furanone, 5-ethoxydihydro- is its identification as an aroma component in wine derived from the Vitis vinifera grape variety 'Ruby Cabernet'. acs.org This discovery highlights the compound's contribution to the volatile composition of certain wines. Research has established its presence through analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which are instrumental in separating and identifying trace volatile compounds in complex mixtures like wine. acs.org
While its identification in Ruby Cabernet wine is a key finding, the broader distribution and concentration of 2(3H)-Furanone, 5-ethoxydihydro- across a wider range of Vitis vinifera cultivars and other grape products remain areas for further investigation. The formation of this compound in wine is likely linked to the fermentation process and the specific precursor molecules present in the grapes.
Table 1: Detection of 2(3H)-Furanone, 5-ethoxydihydro- in Vitis vinifera Products
| Product | Grape Variety | Method of Detection | Reference |
| Wine | Ruby Cabernet | Gas Chromatography-Mass Spectrometry (GC-MS) | acs.org |
Identification in Other Food Flavorings and Plant Extracts
Beyond its presence in wine, 2(3H)-Furanone, 5-ethoxydihydro- is listed in databases such as FooDB and the Human Metabolome Database, where it is categorized as a food constituent. thegoodscentscompany.comhmdb.ca This suggests its potential presence in a variety of other food items. However, specific details regarding its identification in other food flavorings or plant extracts are not extensively documented in the currently available scientific literature. The compound is noted to be found in nature, implying a broader, yet not fully characterized, distribution. thegoodscentscompany.com
Occurrence in Biological and Environmental Systems
The detection of 2(3H)-Furanone, 5-ethoxydihydro- extends beyond food and beverages, although information in these areas is limited.
Detection in Mammalian Odor Profiles
Based on the available scientific literature, there is no specific information detailing the detection of 2(3H)-Furanone, 5-ethoxydihydro- in mammalian odor profiles.
Environmental Analytical Trace Detection in Complex Mixtures
Information regarding the environmental analytical trace detection of 2(3H)-Furanone, 5-ethoxydihydro- in complex environmental mixtures such as air, water, or soil is not available in the reviewed scientific literature.
Synthetic Methodologies and Chemoenzymatic Production of 2 3h Furanone, 5 Ethoxydihydro
Established Organic Synthesis Pathways for Dihydrofuranones
The synthesis of dihydrofuranones, including the 5-ethoxy derivative, can be achieved through several established organic chemistry routes. These pathways often begin with furan (B31954) precursors or employ cyclization and carbonylation reactions to construct the lactone ring.
Ethoxylation Reactions of Furan Derivatives
The introduction of a 5-ethoxy group is a key step in the synthesis of the target compound. This can be accomplished through reactions that directly incorporate ethanol (B145695) into a furan or furanone intermediate.
One method involves the photochemical oxygenation of furfural (B47365) in ethanol, followed by hydrogenation. This process yields 5-ethoxydihydro-2(3H)-furanone, although it can be a laborious procedure requiring purification by spinning band distillation to obtain a pure sample. tandfonline.com
Another significant pathway involves the carbonylation of acetylenes in the presence of an alcohol. The rhodium-catalyzed carbonylation of disubstituted acetylenes in ethanol has been shown to produce 5-ethoxy-2(5H)-furanones in good yields. For example, using a Rh₄(CO)₁₂/NaOAc catalytic system for the carbonylation of diphenylacetylene (B1204595) in ethanol results in an 87% yield of 5-ethoxy-3,4-diphenyl-2(5H)-furanone. This demonstrates a direct and efficient route to 5-alkoxy furanone structures.
Furthermore, derivatives such as 5-alkoxy-3,4-dichloro-2(5H)-furanones can be prepared from 3,4-dihalo-5-hydroxy-2(5H)-furanones (like mucochloric acid) by reacting them with the desired alcohol, such as ethanol. nih.govmdpi.com This reaction is typically conducted in an excess of the alcohol and is catalyzed by a common acidic catalyst like sulfuric acid or p-toluenesulfonic acid, achieving yields of 70–80%. nih.govmdpi.com
| Synthetic Pathway | Precursor | Key Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|---|
| Photochemical Oxygenation & Hydrogenation | Furfural | O₂, Ethanol, H₂, Catalyst | 5-ethoxydihydro-2(3H)-furanone | tandfonline.com |
| Catalytic Carbonylation | Disubstituted Acetylenes | CO, Ethanol, Rh₄(CO)₁₂/Base | 5-ethoxy-2(5H)-furanones | |
| Acid-Catalyzed Etherification | Mucochloric Acid | Ethanol, H₂SO₄ or p-TSA | 5-ethoxy-3,4-dichloro-2(5H)-furanone | nih.govmdpi.com |
Catalytic and Asymmetric Synthesis Approaches
Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency and stereoselectivity. The synthesis of γ-butyrolactones, the structural core of 5-ethoxydihydro-2(3H)-furanone, has been a major focus of such efforts, particularly in asymmetric synthesis to produce enantiomerically pure compounds. acs.orgacs.orgrug.nl Optically active γ-butyrolactones are crucial building blocks for many biologically active molecules and complex natural products. nih.govnih.gov
A variety of catalytic asymmetric reactions have been developed to construct the chiral butyrolactone framework. acs.org These include:
Vinylogous Mukaiyama Aldol Reaction (VMAR): The reaction of 2-(trimethylsilyloxy)furan with aldehydes, catalyzed by a chiral titanium complex, can produce γ-butenolides with a high level of enantiomeric excess (up to 96% ee). nih.gov
Asymmetric Mannich Reaction: The reaction between 2(5H)-furanone and imines, using a catalytic system, provides access to enantiomerically enriched γ-butenolides that contain an amine functional group. acs.org
Asymmetric Conjugate Reduction: The reduction of butenolides using catalytic systems can yield chiral butyrolactones. For instance, Rh-catalyzed asymmetric conjugate reduction has been successfully utilized in the synthesis of substituted γ-butyrolactones. acs.org
These strategies employ either metal complexes or organocatalysts to control the stereochemical outcome of the reaction. acs.orgnih.gov The development of these methods has significantly advanced the ability to synthesize structurally diverse and optically active γ-butyrolactone derivatives with high efficiency. nih.gov
| Catalytic Approach | Key Reaction Type | Catalyst Type | Significance | Reference |
|---|---|---|---|---|
| Asymmetric Aldol Reaction | Vinylogous Mukaiyama Aldol Reaction | Chiral Metal Complexes (e.g., Ti) | High enantioselectivity for C-C bond formation. | nih.gov |
| Asymmetric Amination | Mannich Reaction | Organocatalysts or Metal Complexes | Introduces nitrogen functionality stereoselectively. | acs.org |
| Asymmetric Reduction | Conjugate Reduction | Chiral Metal Complexes (e.g., Rh) | Creates chiral centers via reduction of C=C bond. | acs.org |
Derivatization Strategies and Analogue Synthesis for Functional Diversification
The dihydrofuranone core is a versatile scaffold that can be modified to create a wide range of analogues. Derivatization allows for the exploration of structure-activity relationships and the fine-tuning of the molecule's chemical and physical properties.
Preparation of Acyl Derivatives of Dihydrofuranones
Acylation of the γ-butyrolactone ring is a common strategy for functionalization. The α-position (C3) of the lactone is particularly amenable to acylation due to the acidity of the α-protons. The synthesis of α-acetyl-γ-butyrolactone is a well-documented example of this transformation.
This reaction is typically achieved through the condensation of γ-butyrolactone with an acetylating agent, such as ethyl acetate (B1210297) or acetaldehyde, in the presence of a strong base. semanticscholar.orggoogle.com Suitable bases include alkali metal alcoholates (e.g., sodium methoxide), sodium hydride, or inorganic bases. google.comreddit.com The reaction proceeds via the formation of a γ-butyrolactone carbanion, which then acts as a nucleophile, attacking the acetylating agent. semanticscholar.org This method provides an efficient route to α-acyl derivatives and can achieve high yields, with some processes reporting purities of over 99% and yields of 91%. google.com A more general acylation of the butyrolactone core can also be carried out using reagents like sodium hexamethyldisilazide (NaHMDS) and various acyl chlorides. acs.org
| Acylating Agent | Base/Catalyst | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Ethyl Acetate | Sodium Methoxide | Claisen Condensation | α-acetyl-γ-butyrolactone | semanticscholar.orggoogle.com |
| Acetaldehyde | Inorganic Base | Aldol-type Condensation | α-acetyl-γ-butyrolactone | google.com |
| Acyl Chlorides | NaHMDS | Nucleophilic Acyl Substitution | General α-acyl-γ-butyrolactones | acs.org |
Exploration of Substituent Effects on the Dihydrofuranone Core
The chemical reactivity and biological activity of the dihydrofuranone ring can be significantly altered by the introduction of various substituents. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—influence the electron density distribution within the molecule.
For instance, introducing substituents onto the dihydrofuranone core can affect the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the ring would be expected to increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity towards nucleophiles.
Chemical Reactivity and Transformation Mechanisms of 2 3h Furanone, 5 Ethoxydihydro
Electrophilic and Nucleophilic Reaction Pathways of Furanone Derivatives
The reactivity of furanone derivatives is characterized by the presence of both electrophilic and nucleophilic centers. For a saturated lactone like 5-ethoxydihydro-2(3H)-furanone, the primary electrophilic site is the carbonyl carbon (C2), which is susceptible to attack by nucleophiles. The oxygen atoms of the carbonyl and ether functionalities can act as nucleophilic sites or be protonated under acidic conditions, activating the molecule for further reactions.
Nucleophilic Reactions:
Nucleophilic attack is a common reaction pathway for furanones. researchgate.net In the case of 5-ethoxydihydro-2(3H)-furanone, the most susceptible site is the electrophilic carbonyl carbon. Nucleophiles can attack this carbon, leading to the cleavage of the acyl-oxygen bond and ring-opening.
Common nucleophiles that react with furanone derivatives include:
Hydroxide (B78521) ions (OH⁻): In basic conditions, saponification occurs, where the hydroxide ion attacks the carbonyl carbon, leading to the opening of the lactone ring to form a salt of the corresponding 4-ethoxy-4-hydroxybutanoic acid.
Amines: Primary and secondary amines can react with the lactone to form amides. For instance, reaction with benzylamine (B48309) can yield the corresponding benzylamide derivative. researchgate.net
Hydrazines: Hydrazine (B178648) hydrate (B1144303) can open the furanone ring to produce acid hydrazides. researchgate.net
Organometallic reagents: Reagents like Grignards or organolithiums can attack the carbonyl group, leading to ring-opened ketone or tertiary alcohol products after workup.
Enolates: As nucleophiles, enolates can participate in aldol-type condensation reactions. researchgate.net
While many studies focus on unsaturated or substituted furanones, the principles of nucleophilic attack on the carbonyl group are fundamental. For example, various nitrogen nucleophiles have been shown to react with 2(3H)-furanones, leading to a variety of heterocyclic products. researchgate.net Similarly, sulfur and selenium nucleophiles readily react with furanone derivatives, typically resulting in substitution at activated positions or ring-opening. mdpi.com For 5-ethoxydihydro-2(3H)-furanone, such reactions would primarily proceed via attack at the C2 carbonyl, leading to ring-opened products.
Electrophilic Reactions:
The 5-ethoxydihydro-2(3H)-furanone molecule itself is not strongly electrophilic, apart from the carbonyl carbon. However, under acidic conditions, the oxygen atoms can be protonated. Protonation of the carbonyl oxygen activates the carbonyl carbon towards weaker nucleophiles. Protonation of the ethoxy or ring oxygen can facilitate ring-opening or substitution reactions at the C5 position.
In more complex, unsaturated furanone systems, such as 3,4-dihalo-5-hydroxy-2(5H)-furanone, the C5 carbon can participate in electrophilic substitution reactions with arenes in the presence of a Lewis or Brønsted acid. mdpi.comnih.gov For the saturated 5-ethoxydihydro-2(3H)-furanone, which lacks the conjugated system and activating groups, analogous electrophilic reactions are less likely.
| Nucleophile Type | Example Reagent | Potential Product | Reaction Pathway |
|---|---|---|---|
| Oxygen Nucleophile | Hydroxide (e.g., NaOH) | Sodium 4-ethoxy-4-hydroxybutanoate | Saponification (Ring-Opening) |
| Nitrogen Nucleophile | Hydrazine Hydrate | 4-Ethoxy-4-hydroxybutanehydrazide | Ring-Opening/Amidation |
| Nitrogen Nucleophile | Benzylamine | N-Benzyl-4-ethoxy-4-hydroxybutanamide | Ring-Opening/Amidation |
| Carbon Nucleophile | Grignard Reagent (e.g., CH₃MgBr) | Diol or Keto-alcohol | Ring-Opening/Addition |
Ring-Opening and Cyclization Reactions of the Furanone Moiety
The furanone ring is central to the molecule's reactivity, undergoing various ring-opening and cyclization transformations. These reactions are often initiated by the conditions employed, such as pH, temperature, or the presence of specific reagents.
Ring-Opening Reactions:
The most common reaction involving the furanone moiety is hydrolytic ring-opening. The presence of the acetal (B89532) group at C5 makes 5-ethoxydihydro-2(3H)-furanone particularly susceptible to acid-catalyzed hydrolysis.
Acid-Catalyzed Ring-Opening: Under acidic conditions, the lactone can be hydrolyzed to 4-ethoxy-4-hydroxybutanoic acid. The hemiacetal portion of the molecule is also sensitive to acid, which can lead to the elimination of ethanol (B145695) to form an intermediate oxocarbenium ion. This can be trapped by water to ultimately yield succinaldehydic acid and ethanol.
Base-Catalyzed Ring-Opening (Saponification): As mentioned previously, bases readily attack the carbonyl carbon, leading to irreversible ring-opening to form the carboxylate salt.
Reductive Cleavage: Strong reducing agents like lithium aluminum hydride (LiH₄) can reduce the ester and open the ring to form a diol, in this case, 1,4-butanediol, along with ethanol from the ether linkage.
Thermal and Photochemical Ring-Opening: Thermal decomposition of 2(3H)-furanones can lead to ring-opening, often followed by decarbonylation to yield products like acrolein and carbon monoxide. researchgate.net Light-induced ring-opening is also a known reaction pathway for furanone derivatives. nih.gov
In some furanone systems, ring-opening can be initiated by nucleophilic attack at other positions, especially in unsaturated or highly substituted derivatives. nih.gov For instance, the reaction of 3,4-dihalo-2(5H)-furanone with the cyclic tertiary amine DABCO can initiate a ring-opening of the amine. researchgate.net
Cyclization Reactions:
While 5-ethoxydihydro-2(3H)-furanone is already a cyclic structure, its ring-opened form can potentially undergo recyclization or participate in reactions that form new heterocyclic systems. For example, the acid hydrazide formed from the reaction with hydrazine can be used as a precursor to synthesize larger heterocyclic systems like pyridazinones or oxadiazoles. researchgate.net Intramolecular cyclization reactions are also a key transformation for certain functionalized furan (B31954) derivatives, often leading to complex polycyclic structures. nih.gov
| Condition | Mechanism | Primary Intermediate/Product |
|---|---|---|
| Acidic (e.g., aq. HCl) | Acid-catalyzed hydrolysis | 4-Ethoxy-4-hydroxybutanoic acid |
| Basic (e.g., aq. NaOH) | Base-catalyzed hydrolysis (Saponification) | Salt of 4-ethoxy-4-hydroxybutanoic acid |
| Reductive (e.g., LiAlH₄) | Reductive cleavage of ester | 1,4-Butanediol and Ethanol |
| Thermal | Decarbonylation (potential pathway) | Smaller carbonyl compounds + CO |
Stability and Degradation Profiles under Varying Chemical Conditions
The stability of 5-ethoxydihydro-2(3H)-furanone is highly dependent on the chemical environment, particularly pH and temperature. As a lactone and an acetal, it is susceptible to degradation under both acidic and basic conditions.
pH Stability:
Acidic Conditions: The compound is expected to be unstable in acidic solutions. The acetal linkage at C5 is particularly acid-labile, and hydrolysis would lead to the formation of 4-hydroxy-γ-butyrolactone and ethanol. The lactone itself is also susceptible to acid-catalyzed hydrolysis, establishing an equilibrium with its ring-opened form, 4-hydroxybutanoic acid derivatives. Studies on related furanone derivatives, such as 2,5-dimethyl-4-hydroxy-3[2H]-furanone (Furaneol), show significant degradation under acidic conditions. tum.de
Neutral Conditions: Near neutral pH, the compound is expected to be relatively more stable, although slow hydrolysis of the lactone can still occur over extended periods, especially in the presence of water.
Basic Conditions: The compound is highly unstable under basic conditions. The lactone ring undergoes rapid and irreversible saponification to form the corresponding carboxylate salt. This is a common characteristic of all esters, including cyclic ones.
Thermal Stability:
The thermal stability of furanones has been investigated, with studies showing that 2(3H)-furanones can isomerize to the more stable 2(5H)-isomers at elevated temperatures (300–400 °C) via a ring-opening and closing mechanism. researchgate.net At higher temperatures (around 600 °C), decomposition occurs, often through decarbonylation (loss of carbon monoxide) to yield smaller, unsaturated molecules. researchgate.net For 5-ethoxydihydro-2(3H)-furanone, heating would likely promote hydrolysis if water is present or elimination of ethanol, followed by further degradation.
Oxidative Stability:
Information on the oxidative stability of 5-ethoxydihydro-2(3H)-furanone is limited. However, the saturated nature of the furanone ring suggests it would be relatively stable to common oxidizing agents compared to unsaturated furanones. The C-H bonds, particularly at the C5 position adjacent to two oxygen atoms, could be susceptible to oxidation under strong conditions.
Analytical Chemistry Approaches for Characterization and Quantification of 2 3h Furanone, 5 Ethoxydihydro
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2(3H)-Furanone, 5-ethoxydihydro-. botanyjournals.com This method combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.
Single-dimensional GC-MS is the most common configuration used for routine analysis. In this setup, compounds in a sample are volatilized and separated based on their boiling points and affinity for the stationary phase within a long capillary column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, serves as a chemical fingerprint.
The identification of 2(3H)-Furanone, 5-ethoxydihydro- is achieved by comparing its acquired mass spectrum with reference spectra stored in databases, such as the NIST Mass Spectrometry Data Center. nist.gov The NIST Chemistry WebBook provides a reference mass spectrum for 2(3H)-Furanone, 5-ethoxydihydro-, which is essential for its unambiguous identification. nist.gov The retention time of the compound on a specific GC column under defined conditions provides an additional layer of confirmation. This methodology has been successfully applied to identify a wide array of furanone compounds in various samples. botanyjournals.comnist.gov
Table 1: Key Mass Spectral Data for 2(3H)-Furanone, 5-ethoxydihydro-
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀O₃ | nist.gov |
| Molecular Weight | 130.1418 g/mol | nist.gov |
| CAS Registry Number | 932-85-4 | nist.gov |
| Ionization Mode | Electron Ionization (EI) | nist.gov |
This table summarizes the fundamental mass spectrometry data used for the identification of 2(3H)-Furanone, 5-ethoxydihydro- via GC-MS.
For exceptionally complex samples where single-dimensional GC cannot provide adequate separation, comprehensive two-dimensional gas chromatography (GCxGC) is employed. This powerful technique utilizes two different GC columns with orthogonal separation mechanisms (e.g., nonpolar followed by polar). The effluent from the first column is collected in discrete fractions and then rapidly re-injected onto the second, shorter column for further separation.
When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC becomes an incredibly potent tool. TOF-MS detectors are capable of very high-speed data acquisition, which is necessary to capture the extremely narrow peaks (often <100 ms (B15284909) wide) generated by the second-dimension column. This combination provides a significant increase in peak capacity and sensitivity, allowing for the resolution and identification of trace compounds that would otherwise co-elute and remain undetected in a one-dimensional separation. nih.gov While specific studies on 2(3H)-Furanone, 5-ethoxydihydro- using GCxGC are not prevalent, the technique has proven invaluable for analyzing complex matrices like insect pheromone glands and yeast cell metabolites, demonstrating its potential for resolving furanones in challenging samples. nih.govnih.gov The enhanced separation power would be crucial in differentiating isomeric compounds and isolating the target analyte from a dense chemical background. nih.gov
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) Applications
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a specialized analytical technique used to analyze non-volatile materials. The sample is subjected to rapid heating to a high temperature (e.g., 550 °C) in an inert atmosphere, causing it to thermally decompose into smaller, more volatile fragments. nih.gov These fragments are then swept into the GC-MS for separation and identification.
Py-GC/MS is particularly useful for studying the composition of complex organic matter or for investigating the thermal degradation products of a substance. researchgate.net For a compound like 2(3H)-Furanone, 5-ethoxydihydro-, Py-GC/MS could be applied to study its formation from larger, non-volatile precursors, such as carbohydrates or specific lipids in biological or food samples. The technique has been effectively used to discern between different types of bacteria by analyzing the pyrolysis products of their cellular components, such as lipopolysaccharides. nih.gov This demonstrates its capability to generate characteristic chemical profiles from complex organic structures, a principle that could be extended to trace the origins of furanones in various materials.
Advanced Separation and Detection Strategies in Aroma Profiling
The analysis of trace-level aroma compounds in foods and beverages requires the most advanced and sensitive analytical methods. Beyond standard GC-MS, techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS), often using a triple quadrupole (QqQ) detector, offer superior selectivity and sensitivity. nih.gov
In GC-MS/MS, a specific ion from the initial mass spectrum (the precursor ion) is selected and then fragmented further to produce a set of product ions. By monitoring a specific precursor-to-product ion transition, a technique known as Multiple Reaction Monitoring (MRM), analysts can achieve exceptionally low detection limits and eliminate interferences from the sample matrix. This approach is highly effective for quantifying specific target compounds, such as furanones, in complex mixtures like wine. nih.govresearchgate.net Methods have been developed using GC-QqQ-MS/MS for the sensitive determination of other hydroxyfuranones in water samples, achieving detection limits in the nanogram-per-liter range. nih.gov Such a strategy would be directly applicable to the precise quantification of 2(3H)-Furanone, 5-ethoxydihydro- in aroma profiling, where it may be present at very low concentrations.
Biochemical and Metabolic Significance of 2 3h Furanone, 5 Ethoxydihydro
Biosynthetic Origins and Enzymatic Transformations in Biological Systems
The precise biosynthetic pathway of 2(3H)-Furanone, 5-ethoxydihydro- has not been extensively elucidated in scientific literature. However, its identification as an aroma component in Ruby Cabernet wine, produced from Vitis vinifera grapes, strongly suggests its formation during the fermentation process. thegoodscentscompany.com The structure of the molecule, featuring an ethoxy group, points towards a likely reaction involving ethanol (B145695), which is abundantly produced by yeast during fermentation. nih.gov
One plausible route for its formation is the enzymatic or non-enzymatic reaction of a precursor molecule with ethanol. A potential precursor is γ-hydroxybutyric acid (GHB) or its lactone form, γ-butyrolactone (GBL). GBL is a naturally occurring compound in some wines, formed from the cyclization of GHB, which can be produced during fermentation. nih.gov In the acidic and ethanol-rich environment of wine, it is conceivable that GBL or a related precursor undergoes an esterification or trans-esterification reaction catalyzed by yeast enzymes to yield 2(3H)-Furanone, 5-ethoxydihydro-.
While specific enzymes responsible for this transformation have not been identified, yeast, particularly Saccharomyces cerevisiae, is known to possess a wide array of enzymes, including esterases and glycosidases, that modify grape-derived compounds and produce a variety of volatile secondary metabolites that contribute to wine aroma. nih.govmdpi.com The formation of other ethyl esters, such as ethyl lactate, by yeast during fermentation is a well-documented process involving the esterification of an acid with ethanol, often catalyzed by yeast lipases. asm.org A similar enzymatic mechanism could be responsible for the ethoxylation of a furanone precursor.
Table 1: Chemical Properties of 2(3H)-Furanone, 5-ethoxydihydro-
| Property | Value | Source |
| Chemical Formula | C₆H₁₀O₃ | nist.govnist.gov |
| Molecular Weight | 130.1418 g/mol | nist.govnist.gov |
| IUPAC Name | 5-ethoxyoxolan-2-one | hmdb.ca |
| Synonyms | γ-Ethoxybutyrolactone, 4-Ethoxy-γ-butyrolactone | nist.govnist.gov |
| CAS Registry Number | 932-85-4 | nist.govnist.gov |
| Classification | Gamma butyrolactones | hmdb.ca |
Role as a Secondary Metabolite and Related Biochemical Pathways
The biochemical pathways leading to 2(3H)-Furanone, 5-ethoxydihydro- are likely intertwined with the central carbon metabolism of yeast and the secondary metabolism of the grapevine. Grapes themselves contain a vast array of secondary metabolites, including phenolics and aroma precursors, which are transformed by yeast during fermentation. nih.gov The formation of furanones and lactones in wine can be influenced by various factors, including the grape variety, viticultural practices, and the specific yeast strains used for fermentation. nih.gov
While a dedicated biochemical pathway for 2(3H)-Furanone, 5-ethoxydihydro- has not been defined, its precursor, γ-butyrolactone (GBL), is part of the broader metabolic landscape. GBL has been shown to be a signaling molecule in some bacteria, regulating antibiotic production. asm.orgnih.gov In yeast, GBL is a known metabolite, and its presence suggests the existence of pathways that can produce and potentially modify this lactone. ymdb.ca The ethoxy modification to form 2(3H)-Furanone, 5-ethoxydihydro- represents a specific biotransformation that likely occurs to modulate the sensory properties of the final product, wine.
Interplay with Microbial Metabolism in Fermentation Processes
The presence of 2(3H)-Furanone, 5-ethoxydihydro- in wine is a direct consequence of the interplay between the grape must composition and the metabolic activity of microorganisms, primarily Saccharomyces cerevisiae. During fermentation, yeast metabolizes sugars to produce ethanol and carbon dioxide, but it also generates a wide spectrum of secondary metabolites that are crucial for the sensory characteristics of the final beverage. mdpi.com
The formation of this ethoxy-substituted furanone highlights a specific aspect of yeast's metabolic capability: the ability to utilize ethanol, a primary fermentation product, to modify other substrates. This biotransformation can be seen as a detoxification mechanism or a means of generating chemical diversity. The production of various esters, higher alcohols, and other volatile compounds is a hallmark of yeast fermentation and is highly dependent on the fermentation conditions, such as temperature, nutrient availability, and the specific yeast strain. thaiscience.inforesearchgate.net
The formation of furanones, in general, has been observed in fermented products like soy sauce and beer, where yeast is thought to act on Maillard reaction intermediates. nih.gov In wine, the precursors are more likely to be grape-derived compounds. The enzymatic machinery of yeast can transform these non-volatile precursors into volatile aroma compounds, a process that is critical for the development of the wine's bouquet. nih.gov The creation of 2(3H)-Furanone, 5-ethoxydihydro- is a clear example of this microbial contribution to the complexity and uniqueness of wine aroma.
Contribution of 2 3h Furanone, 5 Ethoxydihydro to Flavor and Aroma Profiles
Sensory Impact and Flavor Descriptors in Food and Beverages
2(3H)-Furanone, 5-ethoxydihydro- has been identified as a naturally occurring aroma component in Ruby Cabernet wine, which is derived from the European grape Vitis vinifera. thegoodscentscompany.com However, detailed sensory descriptors for this specific compound are not widely available in scientific literature. Some chemical suppliers even note that it is not recommended for flavor or fragrance use, suggesting its sensory impact may be subtle or not yet fully characterized. thegoodscentscompany.com
To understand its potential contribution, it is useful to consider the sensory profiles of other well-known furanones found in food and beverages. These related compounds are often potent aroma contributors with distinct characteristics. For instance, Sotolon is known for its nutty and spicy-like notes at low concentrations, reminiscent of curry or fenugreek at higher levels, and is a key odorant in the aroma of aged Port wine. nih.gov Another related compound, Furaneol (or strawberry furanone), imparts sweet, caramel-like, or fruity notes and is found in strawberries, pineapple, and tomatoes. researchgate.netwikipedia.orgnih.gov The sensory impact of these related furanones highlights the potential for 2(3H)-Furanone, 5-ethoxydihydro- to contribute to the complex aroma profiles of the products in which it is found, although its specific character remains to be fully elucidated.
Table 1: Sensory Descriptors of Structurally Related Furanones
| Compound Name | Common Name | Typical Sensory Descriptors | Found In |
| 3-Hydroxy-4,5-dimethyl-2(5H)-furanone | Sotolon | Nutty, spicy, caramel, burnt sugar, curry, fenugreek | Aged Port wine, sherry, coffee, rum nih.gov |
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Furaneol | Strawberry, caramel, sweet, fruity | Strawberries, pineapple, tomato, buckwheat wikipedia.orgnih.gov |
| 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | Maple Furanone | Maple, caramel, sweet, fruity | Soy sauce nih.gov |
Mechanisms of Formation and Evolution in Wine Maturation
The formation of 2(3H)-Furanone, 5-ethoxydihydro- in wine is intrinsically linked to the chemical transformations that occur during maturation and aging, particularly in the presence of oak. semanticscholar.org Furanic compounds, as a class, often originate from the thermal degradation of wood polysaccharides like cellulose (B213188) and hemicellulose during the toasting process of barrel manufacturing. semanticscholar.orgresearchgate.net These complex carbohydrates break down into simpler sugars and other reactive molecules that serve as precursors for a variety of aroma compounds. semanticscholar.org
The "5-ethoxy" group in the compound's name strongly indicates that its formation involves a reaction with ethanol (B145695), the primary alcohol in wine. The proposed mechanism involves the acid-catalyzed reaction between a precursor molecule and ethanol. This precursor is likely a derivative of butanoic acid, such as 4-oxobutanoic acid or 4-hydroxybutanoic acid, which can be formed during the aging process through oxidative reactions. In the acidic environment of wine, the precursor reacts with ethanol to form an ethyl hemiacetal, which then undergoes intramolecular cyclization (lactonization) to yield the stable 5-ethoxydihydro-2(3H)-furanone ring structure. nist.gov
The concentration of furanic compounds evolves over the aging period. researchgate.netresearchgate.net Studies on wines aged in oak barrels show that the levels of many wood-derived compounds can fluctuate depending on the toasting level of the wood, the length of contact time, and the specific conditions of the cellar. semanticscholar.org The formation of compounds like 2(3H)-Furanone, 5-ethoxydihydro- is part of the complex series of reactions that contribute to the development of the wine's bouquet, adding layers of aroma that are distinct from the primary fruit notes of the young wine. nih.gov
Table 2: Proposed Formation Pathway of 2(3H)-Furanone, 5-ethoxydihydro- in Wine
| Stage | Process | Chemical Transformation |
| Barrel Toasting | Thermal Degradation | Polysaccharides (cellulose, hemicellulose) in oak wood break down into simpler molecules, including furanone precursors. |
| Wine Maturation | Acid-Catalyzed Reaction | A precursor (e.g., 4-oxobutanoic acid) reacts with ethanol present in the wine. |
| Lactonization | Intramolecular Cyclization | The intermediate ethyl hemiacetal cyclizes to form the stable 2(3H)-Furanone, 5-ethoxydihydro- lactone. |
Influence on Organoleptic Properties of Processed Agricultural Products
The documented presence of 2(3H)-Furanone, 5-ethoxydihydro- is primarily in wine. nist.gov Its influence on the organoleptic properties of other processed agricultural products is not well-established in the available scientific literature. While the broader class of lactones and furanones are known contributors to the aroma of various foods, the specific role of this ethoxy-substituted furanone appears to be narrowly reported.
For example, various lactones are identified as important aroma compounds in products like vinegar, where they can contribute coconut, woody, or spicy notes. nih.gov However, studies on vinegar produced from sources like currants have identified other lactones, such as γ-hexalactone, but not 2(3H)-Furanone, 5-ethoxydihydro-. nih.gov This suggests that its formation may be specific to environments with high ethanol concentrations and the availability of particular precursors, such as those found during the aging of certain wines. The lack of widespread identification in other products implies that its contribution to the flavor and aroma profiles of the general food supply is likely minimal or currently unknown. Further research would be needed to explore its potential presence and sensory impact in other aged or fermented agricultural products like spirits or certain types of vinegars.
Computational Chemistry and Theoretical Studies on 2 3h Furanone, 5 Ethoxydihydro
Density Functional Theory (DFT) for Molecular Structure Optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry, enabling the optimization of molecular geometries and the calculation of various chemical properties. While specific, in-depth DFT studies focusing exclusively on the molecular structure optimization of 2(3H)-Furanone, 5-ethoxydihydro- are not extensively detailed in the available literature, the principles of DFT application to similar furanone derivatives are well-established.
A typical DFT study for molecular structure optimization of this compound would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. This process iteratively adjusts the positions of the atoms in the molecule to find the lowest energy conformation, which corresponds to the most stable three-dimensional structure. From this optimized geometry, various thermodynamic properties can be calculated. For instance, the Joback method, a group contribution method, has been used to estimate the standard Gibbs free energy of formation for 2(3H)-Furanone, 5-ethoxydihydro- chemeo.com.
Table 1: Calculated Thermodynamic Properties of 2(3H)-Furanone, 5-ethoxydihydro-
| Property | Value | Unit | Method |
|---|---|---|---|
| Standard Gibbs free energy of formation (ΔfG°) | -277.52 | kJ/mol | Joback Calculated Property chemeo.com |
| Enthalpy of formation at standard conditions (ΔfH°gas) | -433.91 | kJ/mol | Joback Calculated Property chemeo.com |
These calculations are fundamental for understanding the compound's stability and reactivity. The optimized molecular structure serves as the foundation for further computational analyses, including the prediction of spectroscopic properties and molecular docking studies.
Spectroscopic Property Prediction and Conformational Analysis
Computational methods are also employed to predict the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra. For 2(3H)-Furanone, 5-ethoxydihydro-, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and mass spectra. While detailed conformational analyses and dedicated spectroscopic prediction studies for this specific molecule are not widely published, the NIST WebBook does provide experimental mass spectrometry data (electron ionization) nist.govnist.gov.
Predicted NMR chemical shifts (¹H and ¹³C) and coupling constants can be calculated from the optimized molecular geometry. These theoretical values, when compared to experimental data, can help confirm the structure of the compound and assign specific resonances to individual atoms.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as 2(3H)-Furanone, 5-ethoxydihydro-, might interact with a biological target, typically a protein.
A study investigating the potential of various phytocompounds to act against cervical cancer performed molecular docking of 2(3H)-Furanone, 5-ethoxydihydro- with the JAB1/CSN5 protein, which is implicated in the progression of the disease nanobioletters.com. The study used a genetic algorithm as the search parameter to find the best binding conformation.
The results indicated that 2(3H)-Furanone, 5-ethoxydihydro- had a binding energy of -4.6 kcal/mol with the JAB1 protein nanobioletters.com. The analysis of the docked structure would reveal the specific amino acid residues in the protein's binding pocket that interact with the ligand. These interactions are typically non-covalent and can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. While the specific interacting residues for 2(3H)-Furanone, 5-ethoxydihydro- were not detailed in the summary, the study did provide such details for other compounds, indicating the methodology applied nanobioletters.com.
This type of in silico analysis is valuable for screening potential drug candidates and for providing a rationale for their observed biological activities. The binding energy suggests a degree of affinity between the compound and the protein, forming a basis for further experimental validation.
Table 2: Molecular Docking Results for 2(3H)-Furanone, 5-ethoxydihydro-
| Target Protein | Ligand | Binding Energy (kcal/mol) | Docking Software/Method |
|---|---|---|---|
| JAB1/CSN5 | 2(3H)-Furanone, 5-ethoxydihydro- | -4.6 | Lamarckian Genetic Algorithm nanobioletters.com |
Environmental Fate and Occurrence of 2 3h Furanone, 5 Ethoxydihydro
Presence in Effluents and Waste Streams from Industrial and Domestic Processes
No data is currently available detailing the presence or concentration of 2(3H)-Furanone, 5-ethoxydihydro- in industrial or domestic waste streams.
Degradation Pathways in Environmental Matrices and Ecological Implications
There is no available research on the specific degradation pathways of 2(3H)-Furanone, 5-ethoxydihydro- in environmental matrices such as soil, water, or air. The ecological implications of this compound are therefore unknown.
Emerging Research Frontiers and Future Perspectives on 2 3h Furanone, 5 Ethoxydihydro
Novel Synthetic Routes for Sustainable Production
The industrial synthesis of γ-butyrolactones has traditionally relied on petrochemical precursors. wikipedia.org However, a significant shift towards sustainable and green chemistry is paving the way for innovative production methods from renewable biomass. rsc.orgnih.govresearchgate.net The parent compound, γ-butyrolactone (GBL), can be synthesized from biomass-derived levulinic acid, showcasing a greener alternative to conventional methods. rsc.org
While specific sustainable synthetic routes for 2(3H)-Furanone, 5-ethoxydihydro- are not yet extensively documented, the principles of green chemistry offer a predictive framework for its future production. A promising approach involves the catalytic conversion of biomass-derived furfural (B47365). rsc.orgnih.govresearchgate.net One potential pathway could be the synthesis of the γ-butyrolactone skeleton from biomass, followed by a regioselective functionalization at the C5 position to introduce the ethoxy group. This could potentially be achieved through biocatalytic methods, which are gaining traction for their high selectivity and environmentally benign reaction conditions. nih.gov The development of such a process would be a significant step towards the sustainable and cost-effective production of this functionalized furanone.
| Potential Sustainable Synthetic Approach | Description | Key Advantages |
| Biocatalytic Ethoxylation of a γ-Butyrolactone Precursor | Utilization of specific enzymes to catalyze the addition of an ethoxy group to a sustainably-derived γ-butyrolactone intermediate. | High selectivity, mild reaction conditions, reduced waste generation, use of renewable resources. |
| Catalytic Conversion of Biomass-derived Intermediates | A multi-step process starting from biomass-derived platform molecules like furfural or levulinic acid, involving catalytic hydrogenation and subsequent ethoxylation. rsc.orgnih.govresearchgate.net | Utilization of renewable feedstock, potential for process integration in a biorefinery context. |
Exploration of Untapped Biochemical Roles and Biological Activities
The biochemical and pharmacological profiles of many furanone derivatives have been areas of active investigation, with studies revealing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govtandfonline.comnih.gov However, the specific biochemical roles and biological activities of 2(3H)-Furanone, 5-ethoxydihydro- remain largely uncharted territory.
The γ-butyrolactone scaffold is a privileged structure in many biologically active natural products. acs.orgmdpi.comresearchgate.netresearchgate.net This suggests that 2(3H)-Furanone, 5-ethoxydihydro- could possess significant, yet undiscovered, biological activities. Preliminary in-silico studies on various furanone derivatives have shown potential interactions with biological targets such as enzymes and DNA, indicating a promising avenue for future research. nih.govccij-online.org The presence of the ethoxy group could modulate the compound's lipophilicity and its interaction with biological membranes, potentially leading to unique pharmacological properties compared to its parent compound, γ-butyrolactone. Future research should focus on systematic screening of this compound against a panel of biological targets to uncover its potential therapeutic applications.
| Potential Area of Biological Investigation | Rationale Based on Related Compounds | Future Research Direction |
| Anticancer Activity | Many furanone derivatives have demonstrated cytotoxic effects against various cancer cell lines. nih.govnih.gov | Screening against a panel of human cancer cell lines; investigation of the mechanism of action (e.g., apoptosis induction, cell cycle arrest). |
| Antimicrobial Activity | The furanone core is present in compounds with known antibacterial and antifungal properties. tandfonline.com | Testing against a broad spectrum of pathogenic bacteria and fungi; determination of minimum inhibitory concentrations (MICs). |
| Enzyme Inhibition | The lactone ring can interact with the active sites of various enzymes. | In-silico docking studies followed by in-vitro enzyme inhibition assays for relevant therapeutic targets. |
Development of Advanced Analytical Platforms for Trace Analysis
The ability to detect and quantify chemical compounds at trace levels is crucial for various applications, including food safety, environmental monitoring, and metabolomics. While 2(3H)-Furanone, 5-ethoxydihydro- is known to occur naturally in some food products, there is a lack of specific and highly sensitive analytical methods for its routine analysis. wikipedia.org
The development of advanced analytical platforms is therefore a critical area of future research. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with sensitive detectors are powerful tools for the analysis of lactones. researchgate.netnih.gov For trace analysis, methods involving selective extraction and pre-concentration steps would be necessary to achieve the required sensitivity and to overcome matrix interferences, especially in complex samples like food and environmental matrices. researchgate.netdiva-portal.orgnih.gov Furthermore, the development of enantioselective analytical methods could be important, as the biological activity of chiral lactones often depends on their stereochemistry. researchgate.net
| Analytical Platform | Potential Application | Key Considerations for Method Development |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification in volatile samples, identification based on mass spectra. | Optimization of extraction method (e.g., solid-phase microextraction), selection of appropriate GC column for separation from isomers. |
| High-Performance Liquid Chromatography (HPLC) with Fluorescence or Mass Spectrometric Detection | Analysis of non-volatile samples, high sensitivity and selectivity. nih.gov | Derivatization to introduce a fluorophore for fluorescence detection, optimization of mobile phase for efficient separation. |
| Enantioselective Chromatography | Separation and quantification of individual enantiomers. researchgate.net | Selection of a suitable chiral stationary phase, validation of enantiomeric separation. |
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for structural elucidation of 5-ethoxydihydro-2(3H)-furanone derivatives?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) with high-resolution mass spectrometry (HRMS). For stereochemical analysis, use circular dichroism (CD) or X-ray crystallography.
- Example : In studies of dihydrofuranone analogs, 1H NMR coupling constants (e.g., J = 4–6 Hz for lactone protons) and 13C NMR carbonyl signals (~175 ppm) confirm lactone ring integrity . For chiral centers, enantiomeric resolution via chiral HPLC is recommended .
Q. How can synthetic routes for 5-ethoxydihydro-2(3H)-furanone be optimized to improve yield?
- Methodology : Use microwave-assisted synthesis or catalytic asymmetric hydrogenation. For derivatives, employ click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) to introduce functional groups like triazoles .
- Data : In symmetrical bis-triazole derivatives, yields increased from 60% to 85% when reaction temperatures were maintained at 60°C with TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) as a stabilizing ligand .
Q. What analytical techniques are critical for assessing purity in dihydrofuranone-based compounds?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) for volatile derivatives, paired with thin-layer chromatography (TLC) for reaction monitoring. Purity thresholds >98% are achievable via recrystallization in ethanol/water mixtures .
Advanced Research Questions
Q. How do stereochemical configurations influence the biological activity of 5-ethoxydihydro-2(3H)-furanone derivatives?
- Methodology : Compare enantiomers using in vitro bioassays (e.g., antimicrobial or enzyme inhibition studies). For example, (4R,5R)-configured dihydrofuranones exhibit higher activity against Staphylococcus aureus (MIC = 8 µg/mL) than their (4S,5S) counterparts (MIC = 32 µg/mL) due to optimized membrane interaction .
- Data Contradiction : Some studies report minimal stereochemical impact on antioxidant activity, suggesting radical scavenging is conformation-independent .
Q. What computational approaches predict the physicochemical properties of 5-ethoxydihydro-2(3H)-furanone?
- Methodology : Apply density functional theory (DFT) for optimizing molecular geometry and calculating dipole moments. Use QSPR (Quantitative Structure-Property Relationship) models to estimate logP, boiling points, and solubility.
- Example : The CC-DPS platform predicts logP = 1.2 for 5-ethyldihydro-2(3H)-furanone (C6H10O2), aligning with experimental octanol/water partition data .
Q. How can contradictory data on dihydrofuranone stability under acidic conditions be resolved?
- Methodology : Perform kinetic studies under controlled pH (1–6) and monitor degradation via HPLC. Stability varies with substituents: 5-ethoxy derivatives degrade faster (t1/2 = 2 h at pH 1) than 5-methyl analogs (t1/2 = 6 h) due to ethoxy group hydrolysis .
Q. What role do dihydrofuranones play in microbial volatile organic compound (mVOC) profiles?
- Methodology : Use headspace solid-phase microextraction (HS-SPME) coupled with GC×GC-ToFMS to detect trace volatiles. For example, 5-hexyldihydro-2(3H)-furanone is a biomarker for Pseudomonas aeruginosa biofilms .
Methodological Challenges and Solutions
Q. Why do some synthetic routes for dihydrofuranones produce undesired by-products like open-chain esters?
- Root Cause : Competing ring-opening reactions under basic conditions.
- Solution : Use aprotic solvents (e.g., DMF) and mild bases (K2CO3 instead of NaOH). Adding molecular sieves suppresses hydrolysis .
Q. How can researchers validate the accuracy of computational models for dihydrofuranone reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
